(E)-1,2-di(pyridin-4-yl)diazene
Overview
Description
(E)-1,2-di(pyridin-4-yl)diazene, also known as this compound, is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that (E)-1,2-di(pyridin-4-yl)diazene may also interact with various biological targets.
Mode of Action
It is known that diazines, a class of compounds to which this compound belongs, exhibit enamide-like character, allowing for electrophilic substitution . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Pharmacokinetics
A study on similar compounds suggests that they display desirable adme profiles with parameters within an acceptable range .
Result of Action
It is known that similar compounds can form polymeric chains via azo bonds, which are situated about inversion centres . This suggests that this compound may also have similar effects at the molecular and cellular levels.
Action Environment
It is known that similar compounds can form supramolecular layers which are packed parallel to certain planes , suggesting that the action of this compound may also be influenced by environmental factors.
Properties
IUPAC Name |
dipyridin-4-yldiazene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPMSLUFFIXCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N=NC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285862 | |
Record name | 4,4'-Azodipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2632-99-7 | |
Record name | 4,4'-Azodipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 4,4'-azobis- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4'-azopyridine?
A1: The molecular formula of 4,4'-azopyridine is C10H8N4, and its molecular weight is 184.20 g/mol. []
Q2: What are the key spectroscopic characteristics of 4,4'-azopyridine?
A2: 4,4'-azopyridine exhibits strong UV absorption due to the presence of the azo (-N=N-) group. Additionally, it displays characteristic peaks in infrared (IR) spectroscopy, corresponding to specific vibrations of the pyridine and azo moieties. [, , ]
Q3: How does the incorporation of 4,4'-azopyridine influence the stability of metal-organic frameworks (MOFs)?
A3: The presence of 4,4'-azopyridine as a bridging ligand in MOFs can contribute to their structural stability. It can act as a pillar between layers or connect metal centers, enhancing the overall framework rigidity. [, , ]
Q4: Can 4,4'-azopyridine undergo isomerization, and how does this impact its applications?
A4: Yes, 4,4'-azopyridine can undergo trans-cis isomerization upon UV light irradiation. This property has been exploited in developing photoresponsive materials, such as molecular switches and actuators. [, , ]
Q5: What is the thermal stability of 4,4'-azopyridine-containing materials?
A5: The thermal stability of materials incorporating 4,4'-azopyridine varies depending on the specific compound and its structure. Studies have shown that some 4,4'-azopyridine-based MOFs exhibit thermal stability up to 220 °C. []
Q6: Does 4,4'-azopyridine exhibit catalytic activity?
A6: While 4,4'-azopyridine itself may not directly act as a catalyst, its incorporation into MOF structures can impart catalytic properties to the resulting material. For instance, a copper-based MOF containing 4,4'-azopyridine exhibited Lewis acid catalytic activity in the cycloaddition reaction of epoxide and carbon dioxide. []
Q7: How does 4,4'-azopyridine coordinate with metal ions?
A7: 4,4'-azopyridine typically coordinates to metal ions in a bidentate fashion through its two pyridine nitrogen atoms. This bridging coordination mode often leads to the formation of one-dimensional chains or two-dimensional layers in coordination polymers. [, , , , ]
Q8: Can you explain the concept of "molecular switching" in the context of 4,4'-azopyridine complexes?
A8: The trans-cis photoisomerization of 4,4'-azopyridine allows for the controlled assembly and disassembly of metal complexes. For instance, researchers have demonstrated the photoinduced conversion of tetranuclear to dinuclear squares in palladium-rhenium complexes bridged by 4,4'-azopyridine. []
Q9: How does the length of the bridging ligand affect the magnetic properties of nickel(II) compounds containing 4,4'-azopyridine?
A9: The magnetic properties of nickel(II) compounds incorporating 4,4'-azopyridine can be modulated by the length of the bridging ligand. Longer ligands, such as 4,4'-azopyridine, typically weaken the antiferromagnetic interactions between nickel centers compared to shorter ligands like pyrazine. []
Q10: Have computational methods been employed to study 4,4'-azopyridine and its complexes?
A10: Yes, computational chemistry techniques, such as molecular orbital calculations and Grand Canonical Monte Carlo (GCMC) simulations, have been used to study the electronic structure, binding properties, and gas adsorption behavior of 4,4'-azopyridine and its metal complexes. [, ]
Q11: Are there any strategies to improve the stability or solubility of 4,4'-azopyridine-based materials?
A11: Researchers have explored strategies like incorporating bulky substituents or modifying the ligand environment around the metal center to enhance the stability and solubility of 4,4'-azopyridine-containing complexes. [, ]
Q12: What analytical techniques are commonly used to characterize 4,4'-azopyridine and its derivatives?
A12: Common characterization techniques include single-crystal X-ray diffraction for structural determination, powder X-ray diffraction for phase identification, infrared (IR) spectroscopy for functional group analysis, and UV-Vis spectroscopy for studying electronic transitions. [, , , , , , , ]
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